molecular formula C7H10O4 B13456701 Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B13456701
M. Wt: 158.15 g/mol
InChI Key: JUUGERFXNBPITC-UHFFFAOYSA-N
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Description

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound characterized by a seven-membered ring system with two oxygen atoms (3,7-dioxa) and a methyl ester group. Its bicyclo[4.1.0] framework introduces strain due to the fused cyclohexane and cyclopropane rings, which influences its reactivity and stability. This compound is primarily utilized in pharmaceutical and organic synthesis as a versatile scaffold for building complex molecules .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate

InChI

InChI=1S/C7H10O4/c1-9-6(8)7-4-10-3-2-5(7)11-7/h5H,2-4H2,1H3

InChI Key

JUUGERFXNBPITC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12COCCC1O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene oxide with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst; conducted under atmospheric or slightly elevated pressure.

    Substitution: Sodium methoxide; reactions usually occur in methanol or ethanol as solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various esters depending on the nucleophile used.

Mechanism of Action

The mechanism by which methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate with analogous bicyclic esters, focusing on structural features, synthesis routes, and functional properties.

Bicyclo[4.1.0] Derivatives
Compound Name CAS Number Key Features Applications/Notes
This compound 286-22-6 Contains two oxygen bridges (3,7-dioxa); ester group at C-1. Used as a building block in drug discovery for rigid scaffolds .
Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate 1535963-64-4 Features a ketone group at C-4 instead of oxygen bridges. Higher polarity due to the carbonyl group; used in synthetic intermediates .
Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate 1378809-51-8 Bromine substituent at C-7; enhances electrophilic reactivity. Potential precursor for cross-coupling reactions in organohalide chemistry .

Key Differences :

  • Oxygen Bridges vs. Carbonyl Groups : The 3,7-dioxa system provides rigidity and hydrogen-bonding capacity, whereas the 4-oxo derivative introduces a reactive carbonyl site .
  • Substituent Effects : Bromine at C-7 increases steric bulk and alters electronic properties compared to oxygen bridges .
Bicyclo[2.2.1] and [2.2.2] Analogs
Compound Name CAS Number Key Features Applications/Notes
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate 193634-82-1 Nitrogen atom (aza) at C-7; smaller bicyclo[2.2.1] framework. Intermediate for β-lactam antibiotics; exhibits higher ring strain .
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate 1350821-95-2 Protected amine group (Cbz) at C-4; bicyclo[2.2.1] scaffold. Used in peptide mimetics due to conformational rigidity .
2-Boc-2-azabicyclo[2.2.2]octane-6-carboxylic acid 943845-74-7 Larger bicyclo[2.2.2] system; Boc-protected amine. Explored in CNS drug design for improved blood-brain barrier penetration .

Key Differences :

  • Ring Size and Strain: The bicyclo[2.2.1] system (norbornane-like) has greater angular strain than bicyclo[4.1.0], affecting thermal stability and reaction pathways .
  • Heteroatom Position : Nitrogen in azabicyclo compounds enables diverse functionalization (e.g., amidation) compared to oxygen-dominated systems .
Pharmaceutical Relevance
  • 3,7-Dioxabicyclo[4.1.0] Scaffolds : Demonstrated utility in antiviral and antibacterial agents due to their ability to mimic natural product frameworks .
  • Azabicyclo[2.2.1] Derivatives : Critical in β-lactam antibiotics (e.g., penems) and kinase inhibitors .
Physical Property Data
Property 3,7-Dioxabicyclo[4.1.0] Ester 7-Azabicyclo[2.2.1] Ester Bicyclo[2.2.2] Boc-Acid
Molecular Weight (g/mol) ~168–170 191.7 285.3
Melting Point (°C) Not reported 180–185 (HCl salt) 150–155
Solubility Moderate in polar aprotic solvents High in water (HCl salt) Low in water

Biological Activity

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic organic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with two oxygen atoms incorporated into the ring system. This unique configuration contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
CAS Number2763776-71-0
Melting PointNot available

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and potential anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound shows effectiveness against various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus , revealing significant antibacterial activity.

  • Minimum Inhibitory Concentration (MIC) values for various strains:
    Bacterial StrainMIC (µg/mL)
    Escherichia coli15
    Staphylococcus aureus10

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties, particularly against specific cancer cell lines such as PC-3 (prostate cancer). The mechanisms may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is thought to stem from its ability to interact with cellular targets:

  • Cell Membrane Disruption : The compound may alter the permeability of bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in bacterial metabolism or cancer cell proliferation.

Study on Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited bactericidal effects at concentrations lower than those required for traditional antibiotics .

Investigation of Anticancer Properties

Another study investigated the effects of this compound on prostate cancer cells (PC-3). The results showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers .

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